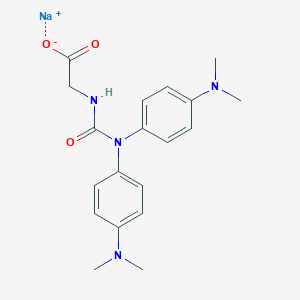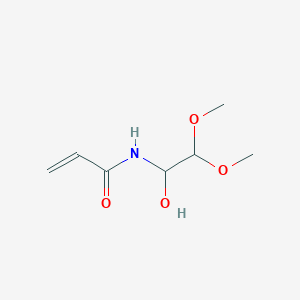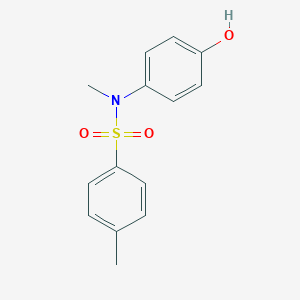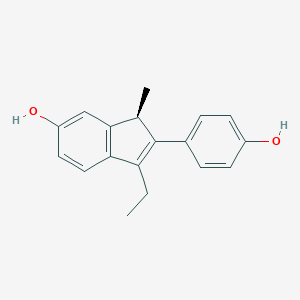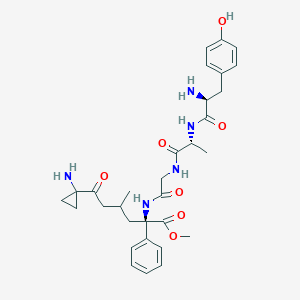
CP-Ome-enkephalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-Ome-enkephalin is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide is a modified version of the endogenous opioid peptide enkephalin, which is involved in pain management and mood regulation. CP-Ome-enkephalin has been shown to have a higher affinity for opioid receptors and a longer duration of action compared to natural enkephalins, making it a promising candidate for pain management and other applications.
Mécanisme D'action
CP-Ome-enkephalin acts as an agonist at opioid receptors, which are located throughout the central nervous system. Opioid receptors are involved in the regulation of pain, mood, and other physiological processes. By binding to these receptors, CP-Ome-enkephalin can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects
CP-Ome-enkephalin has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, CP-Ome-enkephalin has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This suggests that CP-Ome-enkephalin may have potential applications in mood regulation and addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-Ome-enkephalin is its high affinity for opioid receptors and long duration of action. This makes it a potent and effective tool for studying opioid receptor function and for developing new pain management therapies. However, CP-Ome-enkephalin can be difficult and expensive to synthesize, which may limit its use in some research applications.
Orientations Futures
There are many potential future directions for research on CP-Ome-enkephalin. One area of interest is in the development of new pain management therapies that target opioid receptors. CP-Ome-enkephalin may also have potential applications in mood regulation and addiction treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-Ome-enkephalin, as well as its limitations and potential risks.
Méthodes De Synthèse
CP-Ome-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary chemical group to prevent unwanted reactions. The final peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
CP-Ome-enkephalin has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in pain management, where CP-Ome-enkephalin has been shown to have potent analgesic effects. Other potential applications include mood regulation, addiction treatment, and neuroprotection.
Propriétés
Numéro CAS |
117783-82-1 |
|---|---|
Nom du produit |
CP-Ome-enkephalin |
Formule moléculaire |
C31H41N5O7 |
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
Clé InChI |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonymes |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
